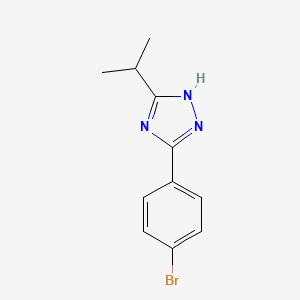

3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an isopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with isopropyl isocyanide and an appropriate azide source under acidic or basic conditions to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted triazoles with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound 3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole has been studied for its potential as an antifungal agent. It acts by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting fungicidal effects against various strains of fungi .

Anticancer Properties

Triazoles have also been investigated for their anticancer potential. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The bromophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .

Neurological Applications

The triazole ring is known to interact with neurotransmitter systems. Compounds containing triazole moieties have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases. The specific interactions of this compound with neurological pathways warrant further investigation .

Agricultural Applications

Fungicides

Due to its antifungal properties, this triazole compound is being researched for use as a fungicide in agriculture. Its ability to inhibit fungal growth can help protect crops from diseases caused by various fungal pathogens. The application of such compounds can lead to increased crop yields and reduced reliance on more toxic fungicides .

Plant Growth Regulators

There is emerging evidence that triazoles can function as plant growth regulators. They may influence plant metabolism and growth patterns, potentially enhancing resistance to environmental stressors. This application could be significant in sustainable agriculture practices .

Material Sciences

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. It can serve as a building block for polymers with enhanced thermal stability and mechanical properties. Triazole-based polymers are being explored for applications in coatings and composites .

Nanotechnology

In nanotechnology, triazoles have been integrated into nanomaterials for drug delivery systems. Their ability to form stable complexes with metal ions makes them suitable candidates for creating nanoparticles that can target specific tissues or cells in biomedical applications .

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against Candida species. The incorporation of bromophenyl groups into the triazole framework enhanced the compound's efficacy compared to non-brominated analogs .

Case Study 2: Anticancer Research

Research conducted at a leading pharmaceutical institute investigated the effects of triazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth through apoptosis induction mechanisms .

Mécanisme D'action

The mechanism of action of 3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The bromophenyl and isopropyl groups can modulate the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 3-(4-Chlorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

- 3-(4-Methylphenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

- 3-(4-Fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole

Uniqueness: 3-(4-Bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its analogs with different substituents.

Activité Biologique

3-(4-bromophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity of this compound, drawing on recent studies and findings.

Chemical Structure

The compound can be characterized by its structural formula:

- Molecular Formula : C11H12BrN3

- Molecular Weight : 284.14 g/mol

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. In a study evaluating various triazole derivatives, including this compound, it was found that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 44–60% | Significant reduction |

| Control (Ibuprofen) | 96.01% | Not applicable |

The study indicated that the strongest effects were observed at medium doses (50 µg/mL), particularly for compounds with branched aliphatic chains .

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has also been extensively studied. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives similar to this compound showed promising results in inhibiting bacterial growth at various concentrations .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives is another area of interest. Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. For example, in vitro studies indicated that these compounds could inhibit cell proliferation in human breast cancer cell lines .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 22.5 |

Case Studies

Several case studies have highlighted the potential of triazole derivatives in therapeutic applications:

- Case Study on Anti-inflammatory Effects : A study involving PBMC cultures treated with various triazole derivatives showed a marked decrease in TNF-α production when compared to controls. This suggests a strong anti-inflammatory potential which could be harnessed for therapeutic purposes .

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of triazoles revealed that certain derivatives could effectively inhibit bacterial growth at low concentrations. This positions them as potential candidates for developing new antibiotics .

- Anticancer Research : A recent investigation into the anticancer properties of triazole-based compounds revealed that they significantly reduced tumor cell viability in vitro. Notably, combinations with existing chemotherapeutics showed enhanced efficacy .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-propan-2-yl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEXRPGIUOSZHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.